6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
Description
6-(4-Nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine (C₂₃H₁₅N₅O₂, MW 393.4 g/mol) is a heterocyclic compound featuring an imidazo[1,2-b][1,2,4]triazine core. The structure includes:
- 2- and 3-phenyl groups on the imidazole ring.
- A 4-nitrophenyl substituent at position 6 of the triazine ring .
Structure
3D Structure
Properties
IUPAC Name |
6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N5O2/c29-28(30)19-13-11-16(12-14-19)20-15-27-23(24-20)25-21(17-7-3-1-4-8-17)22(26-27)18-9-5-2-6-10-18/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMMARPQZKCTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=CN3N=C2C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220401 | |
| Record name | Imidazo(1,2-b)(1,2,4)triazine, 6-(4-nitrophenyl)-2,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70111-79-4 | |
| Record name | Imidazo(1,2-b)(1,2,4)triazine, 6-(4-nitrophenyl)-2,3-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070111794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC376783 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=376783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidazo(1,2-b)(1,2,4)triazine, 6-(4-nitrophenyl)-2,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-Nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBM4CE5G3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with 2,3-diphenyl-1,2,4-triazine-5(4H)-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Table 1: Representative Reaction Conditions and Yields
| Precursor | Reaction Conditions | Product Yield | Source |
|---|---|---|---|
| 4-Arylidene-2-hydrazino-imidazolidinone | Reflux in DMF/K₂CO₃, 72 hrs | 60–75% | |
| β-Keto-N-acylsulfonamide | Cyclodehydration with hydrazine | 65–85% |
Functionalization via Alkylation and Acylation
The amino and nitrogen positions in the triazine ring undergo selective alkylation or acylation:
-
Amino Group Alkylation : At high temperatures (130°C), the amino group at position 3 reacts preferentially with alkyl halides, forming N-alkyl derivatives without base catalysis .
-
Triazine Ring Substitution : Electrophilic substitution at the 6-position is facilitated by the nitro group’s electron-withdrawing effect, enabling further aryl or heteroaryl additions .
Hydrolysis and Ring Modification
Controlled hydrolysis targets specific functional groups:
-
Nitrile Hydrolysis : Under acidic conditions, nitrile substituents convert to carboxylic acids, while the imino group remains intact .
-
Ring Expansion : Reactions with chloroacetyl chloride or pyruvic acid yield expanded heterocycles (e.g., quinazoline-triazine hybrids) .
Table 2: Hydrolysis Outcomes
| Starting Material | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 6-Imino-triazinoquinazoline | HCl (1M), 80°C, 6 hrs | 3-Oxo-6-imino-triazinoquinazoline | 85% |
Biological Activity and Interaction Studies
While the focus is on chemical reactivity, structural analogs exhibit notable bioactivity:
-
Enzyme Inhibition : Related 1,2,4-triazines inhibit PDK1 (pyruvate dehydrogenase kinase 1) at sub-micromolar IC₅₀ values (0.04–0.33 μM) .
-
Anticancer Activity : Analogous compounds demonstrate cytotoxicity against MCF-7 and A-549 cell lines via EGFR kinase inhibition .
Comparative Reactivity of Structural Analogs
The nitro group distinguishes this compound from similar derivatives:
Table 3: Structural and Reactivity Comparison
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that imidazo[1,2-b][1,2,4]triazine derivatives exhibit potent anticancer properties. For instance, compounds similar to 6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine have been evaluated for their cytotoxic effects against various cancer cell lines.
- Case Study: Cytotoxicity against Cancer Cell Lines
- A study conducted on a series of imidazo[1,2-b][1,2,4]triazine derivatives showed that compounds with similar structures exhibited IC50 values in the submicromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
- The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Targeting Kinases
The compound also serves as a potential inhibitor of specific kinases involved in cancer progression. For example:
- Lyn Kinase Inhibition
Synthesis and Derivative Development
The synthesis of this compound is essential for exploring its applications further. Various synthetic routes have been developed to enhance yield and purity.
- Synthesis Methodologies
Table 1: Synthesis Overview
| Methodology | Yield (%) | Reaction Time | Key Features |
|---|---|---|---|
| Traditional Synthesis | 60-70 | 24 hours | Multi-step process |
| Ultrasound-Assisted | 85 | 3 hours | Enhanced efficiency |
Biological Studies
Mechanistic Insights
Studies investigating the biological mechanisms of action for imidazo[1,2-b][1,2,4]triazine derivatives have revealed insights into their interaction with cellular targets.
Mechanism of Action
The mechanism of action of 6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with molecular targets such as DNA and enzymes. The nitrophenyl group can form hydrogen bonds and π-π interactions with nucleic acids, leading to the inhibition of DNA replication and transcription. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby disrupting their catalytic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
(a) Thiazolo[3,2-b][1,2,4]triazoles
- Example : 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (C₁₀H₆FN₃S, MW 219.24 g/mol).
- Structural Differences : Replaces the imidazole ring with a thiazole moiety.
- Properties : Lower molecular weight (~219–235 g/mol) and melting points (144–152°C for fluorinated derivatives) compared to the target compound .
- Synthesis : Alkylation of hydroxy precursors under reflux conditions .
(b) Pyrido[1,2-b][1,2,4]triazines
- Example : Pyrido[1,2-b][1,2,4]triazine derivatives synthesized via TFA-catalyzed Q-Tube protocols .
- Structural Differences : Incorporates a pyridine ring fused to the triazine core.
- Properties : Enhanced synthetic efficiency (up to 95% yield) under eco-friendly, high-pressure conditions .
(c) Pyrazolo[1,5-b][1,2,4]triazines
Substituent Effects
(a) Nitro vs. Halogen Substituents
- Halogenated Analogs : 6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazole (MW 235.69 g/mol) shows similar lipophilicity (XLogP3 ~4.5) but lower melting points (~100°C) .
(b) Methoxybenzylidene Derivatives
- Example : 6-(4-Methoxybenzylidene)-4-phenylimidazo[1,2-b][1,2,4]triazinetrione (C₂₀H₁₄N₄O₄, MW 386.35 g/mol).
- Structural Differences : Methoxy and ketone groups enhance polarity, reducing lipophilicity (XLogP3 ~2.1) compared to the nitro-substituted target compound .
Biological Activity
6-(4-Nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine is a compound of significant interest due to its potential biological activities. Its unique structure allows for various interactions within biological systems, making it a candidate for research in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the nitrophenyl group enhances its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-b][1,2,4]triazine derivatives. Specifically, this compound has shown promising results in inhibiting cancer cell proliferation.
- Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. It interacts with DNA and inhibits topoisomerase activity, leading to cell cycle arrest and subsequent cell death.
-
Case Studies :
- In a study by Romagnoli et al., derivatives of imidazo[1,2-b][1,3,4]thiadiazole demonstrated significant antiproliferative activity against various cancer cell lines including human cervix carcinoma (HeLa) and murine leukemia (L1210), with IC50 values in the nanomolar range .
- Another investigation reported that similar compounds showed inhibition of growth in pancreatic ductal adenocarcinoma cell lines with GI50 values ranging from 1.4 to 4.2 µM .
Table 1: Summary of Biological Activities
| Activity | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | HeLa | <0.5 | |
| Cytotoxic | L1210 | <0.5 | |
| Growth Inhibition | Pancreatic Cancer Cells | 1.4 - 4.2 |
Research Findings
Research has indicated that the biological activity of this compound is not limited to anticancer effects but may extend to other therapeutic areas:
- Antimicrobial Activity : Some derivatives have shown potential against bacterial strains.
- Anti-inflammatory Effects : Compounds within this class have been evaluated for their ability to modulate inflammatory pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine?
- Methodological Answer : The compound can be synthesized via cyclocondensation of precursors such as substituted imidazolones and aryl aldehydes. For example:
- Method A : Reacting 5-(4-methoxybenzylidene)-2-(phenylamino)-1H-imidazol-4(5H)-one with oxalic anhydride in ethanol under reflux, followed by crystallization .
- Method B : Using diethyl oxalate as a cyclizing agent at room temperature, yielding crystalline products .
- highlights analogous routes for nitrophenyl-substituted triazines, suggesting nitro-group compatibility via similar conditions .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
- Methodological Answer :
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to confirm stoichiometry .
- Melting Point Consistency : Sharp, reproducible melting points indicate purity .
- Advanced Spectrometry : High-resolution mass spectrometry (HRMS) resolves isotopic patterns, while 2D NMR (e.g., COSY, HSQC) clarifies proton-carbon correlations in complex aromatic systems .
Advanced Research Questions
Q. How can cyclization efficiency be optimized during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nitro-group-containing precursors, while ethanol minimizes side reactions .
- Catalyst Use : Acetic acid (HOAc) in improved spirocyclic triazine yields via proton-assisted cyclization .
- Temperature Control : Reflux conditions (e.g., 80–100°C) balance reaction speed and decomposition risks .
Q. What strategies address discrepancies in spectral data during characterization?
- Methodological Answer :
- Dynamic NMR : Resolves tautomeric equilibria or conformational flexibility in imidazo-triazine cores, which may cause split peaks .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data to identify misassignments .
- X-ray Crystallography : Definitive structural confirmation, especially for regioisomeric byproducts .
Q. How can the compound's pharmacological potential (e.g., kinase inhibition) be evaluated?
- Methodological Answer :
- Enzymatic Assays : Test inhibitory activity against CDK2 (cyclin-dependent kinase 2) using recombinant enzymes and ATP-competitive assays. Fluorinated analogs in showed IC values <1 µM, suggesting similar protocols .
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) to enhance binding affinity, guided by docking studies with CDK2 crystal structures (PDB: 1AQ1) .
- Cellular Assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves and apoptosis markers (e.g., caspase-3 activation) .
Q. What are the challenges in scaling up synthesis while maintaining yield?
- Methodological Answer :
- Byproduct Management : Monitor intermediates via TLC/HPLC to isolate regioisomers (e.g., 1,2,4-triazine vs. 1,3,5-triazine derivatives) .
- Green Chemistry : Catalyst-free, one-pot syntheses () reduce purification steps and improve atom economy .
- Crystallization Optimization : Use mixed solvents (e.g., ethanol/water) to enhance crystal uniformity and yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
